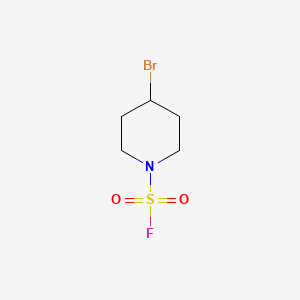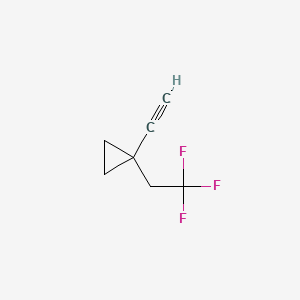
1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane, also known as e-TFEC, is a cyclic alkyl compound that has been used in a variety of scientific research applications. It is a highly reactive molecule that is capable of forming strong covalent bonds with other molecules. This makes it an ideal compound for use in a variety of organic synthesis reactions. In addition, its unique chemical properties make it an attractive candidate for use in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
E-TFEC has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, such as the synthesis of difluorocyclopropanes and cyclic ethers. In addition, it has been used in the synthesis of biologically active compounds, such as the synthesis of aryloxypropanols and aryloxypropanamides. Furthermore, 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been used in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane is complex and involves the formation of covalent bonds between the cyclopropane ring and other molecules. When 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane reacts with other molecules, the cyclopropane ring opens and forms a carbon-carbon double bond. This double bond can then react with other molecules to form covalent bonds. This reaction is highly exothermic and is used to drive a variety of organic synthesis reactions.
Biochemical and Physiological Effects
1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been studied for its potential biochemical and physiological effects. In animal studies, 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been shown to have anticonvulsant and anxiolytic effects. It has also been shown to have anti-inflammatory, anti-cancer, and anti-apoptotic effects. In addition, 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been shown to have neuroprotective and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in lab experiments has several advantages. It is a highly reactive compound, which makes it ideal for use in organic synthesis reactions. In addition, it is a relatively inexpensive compound, which makes it cost-effective for use in research applications. However, there are some limitations to the use of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in lab experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it is a volatile compound, which can lead to the loss of the compound during the experiment.
Direcciones Futuras
E-TFEC has a wide range of potential applications in scientific research. Future research could focus on further investigating its potential biochemical and physiological effects. In addition, further research could be done to develop more efficient synthesis methods for the compound. Furthermore, further research could be done to explore the potential applications of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in materials science and nanotechnology. Finally, further research could be done to explore the potential applications of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in drug discovery and development.
Métodos De Síntesis
E-TFEC can be synthesized through a variety of methods. The most common method involves the reaction of 2,2,2-trifluoroethyl bromide and 1-ethynylcyclopropane in the presence of a base. The reaction proceeds through the formation of an organobromide intermediate, which is then reduced to the desired product by a Lewis acid. Other methods of synthesis include the reaction of 2,2,2-trifluoroethyl iodide and 1-ethynylcyclopropane, or the reaction of 2,2,2-trifluoroethyl chloride and 1-ethynylcyclopropane in the presence of a base.
Propiedades
IUPAC Name |
1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3/c1-2-6(3-4-6)5-7(8,9)10/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZONPFVDKJWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)





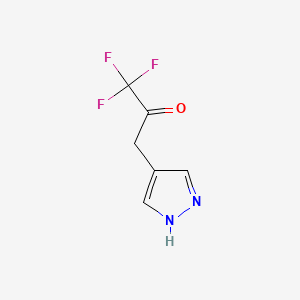
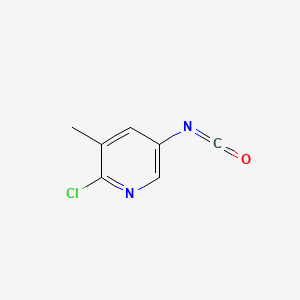

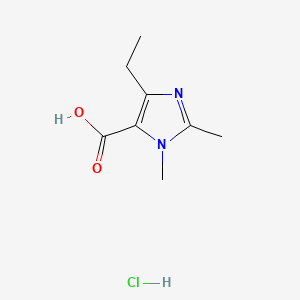
![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)

